molecular formula C8H11N3O B3288397 4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one CAS No. 85198-91-0

4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one

Cat. No.: B3288397
CAS No.: 85198-91-0
M. Wt: 165.19
InChI Key: HOOHRWVPXXPRMV-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features both an imidazole and a pyrrolidinone ring The imidazole ring is known for its presence in many biologically active molecules, while the pyrrolidinone ring is a common structural motif in pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one typically involves the formation of the imidazole ring followed by the construction of the pyrrolidinone ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and pyrrolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The pyrrolidinone ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure, known for its broad range of biological activities.

    Pyrrolidinone: Another related compound, commonly found in pharmaceuticals and natural products.

    Histidine: An amino acid containing an imidazole ring, essential for various biological processes.

Uniqueness

4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one is unique due to the combination of the imidazole and pyrrolidinone rings in a single molecule. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-(3-methylimidazol-4-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-5-9-4-7(11)6-2-8(12)10-3-6/h4-6H,2-3H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOHRWVPXXPRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one
Reactant of Route 2
4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one
Reactant of Route 3
4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one
Reactant of Route 4
4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one
Reactant of Route 5
4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one
Reactant of Route 6
4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one

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